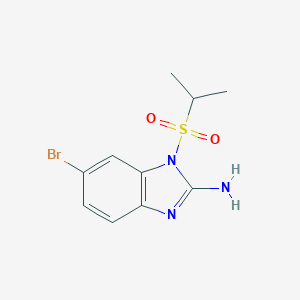![molecular formula C17H21N3O4S B280655 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is responsible for mediating the effects of extracellular ATP. The P2X7 receptor is expressed in a variety of immune cells, including macrophages, dendritic cells, and T cells. It has been implicated in a number of physiological and pathological processes, including inflammation, pain, and cancer.
Mécanisme D'action
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide acts as a selective antagonist of the P2X7 receptor. It binds to the receptor and prevents the binding of ATP, which is the endogenous ligand for the receptor. This prevents the activation of downstream signaling pathways, which are responsible for the physiological effects of the receptor.
Biochemical and Physiological Effects:
The P2X7 receptor has been implicated in a number of physiological and pathological processes, including inflammation, pain, and cancer. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, in macrophages stimulated with ATP. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide is a highly selective antagonist of the P2X7 receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, it is important to note that this compound is not a perfect antagonist, and it may have off-target effects at high concentrations.
Orientations Futures
There are a number of future directions for research on N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide and the P2X7 receptor. One area of interest is the role of the receptor in the development and progression of cancer. It has been shown that the P2X7 receptor is overexpressed in a number of cancer types, and that its inhibition can lead to decreased proliferation and migration of cancer cells. Another area of interest is the role of the receptor in neuroinflammation and neurodegenerative diseases. It has been shown that the P2X7 receptor is involved in the activation of microglia, which are immune cells in the brain that are responsible for clearing debris and pathogens. Inhibition of the receptor may therefore be a potential therapeutic strategy for diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide involves the reaction of 2-methoxy-5-nitropyridine with diethylamine to form the corresponding amine. This amine is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide. Finally, the sulfonamide is reacted with 2-methoxy-5-aminopyridine to form this compound.
Applications De Recherche Scientifique
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide has been used extensively in scientific research to study the role of the P2X7 receptor in various physiological and pathological processes. For example, it has been shown to inhibit the production of IL-1β, a pro-inflammatory cytokine, in macrophages stimulated with ATP. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro.
Propriétés
Formule moléculaire |
C17H21N3O4S |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H21N3O4S/c1-4-20(5-2)25(22,23)14-8-9-16(24-3)15(11-14)19-17(21)13-7-6-10-18-12-13/h6-12H,4-5H2,1-3H3,(H,19,21) |
Clé InChI |
GPUORCXNDHCXDN-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)

![3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280578.png)



![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![5-(4-carboxybenzyl)-2,3-diethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280587.png)
![5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280589.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
![1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)

![ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B280594.png)
